Epn oxon

Description

Conceptual Framework of Organophosphorus Chemistry in Biological Research

Organophosphorus compounds (OPs) constitute a diverse class of chemicals widely studied in biological research due to their potent interactions with enzymes, notably acetylcholinesterase (AChE) mdpi.comresearchgate.netnih.govnih.govresearchgate.net. AChE is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve signal transmission at cholinergic synapses mdpi.comnih.govresearchgate.netsoton.ac.uk. OPs can inhibit AChE by phosphorylating or phosphonylating a serine residue within the enzyme's active site, leading to enzyme inactivation mdpi.comresearchgate.netnih.govnih.gov. This inhibition results in the accumulation of acetylcholine, causing overstimulation of cholinergic receptors ontosight.aiontosight.airesearchgate.netsoton.ac.uk.

Many OPs are initially synthesized or applied as organothiophosphates (P=S compounds), which are often less potent inhibitors of AChE in their original form scholarsresearchlibrary.comacs.org. These organothiophosphates undergo metabolic activation through oxidative desulfuration, primarily mediated by cytochrome P450 enzymes, to form their corresponding oxon analogues (P=O compounds) scholarsresearchlibrary.comacs.orgresearchgate.netmdpi.com. The oxons, such as Epn oxon, are typically the more potent inhibitors of esterase enzymes nih.govresearchgate.net. This metabolic conversion is a key concept in understanding the biological activity of many organophosphorus compounds.

Historical Trajectory of Research on Organophosphate Oxons

The history of organophosphorus chemistry dates back to the 19th century with the synthesis of early phosphorus-containing compounds researchgate.netmdpi.com. Research into their biological activity gained momentum in the early 20th century, particularly with the discovery of their insecticidal properties researchgate.netcambridge.org. This led to the development of OPs as pesticides cambridge.orgnih.gov. Simultaneously, the potent neurotoxic effects of some OPs were recognized, leading to their investigation and development as chemical warfare agents researchgate.netmdpi.comcambridge.orgnih.govnih.gov.

Research into the mechanism of action of OPs, focusing on their inhibition of cholinesterase enzymes, became a central theme nih.govresearchgate.netnih.govscielo.br. Early studies identified that the toxicity of many organothiophosphates was dependent on their metabolic conversion to the corresponding oxons scholarsresearchlibrary.com. This highlighted the importance of the oxon form as the primary bioactive species responsible for AChE inhibition nih.gov. Studies on the metabolism and degradation of specific compounds like EPN confirmed the formation of this compound as a key intermediate researchgate.netchemicalbook.comnih.govjst.go.jp. The understanding of the interaction between OP oxons and the active site serine of AChE has been a cornerstone of research in this field for decades mdpi.comresearchgate.netnih.gov.

Contemporary Research Imperatives and Unresolved Questions

Contemporary research on organophosphate oxons, including this compound, continues to build upon the foundational understanding of their interaction with AChE while also exploring more complex biological effects and developing advanced analytical techniques.

Current research imperatives include a deeper investigation into the precise kinetics and structural aspects of the interaction between different OP oxons and esterase enzymes, including variations in enzyme sensitivity across species mdpi.comcarta-evidence.org. The role of stereochemistry in the potency and interaction of chiral OP oxons, such as the (-)- and (+)-isomers of this compound, remains an area of interest ontosight.aiontosight.ai.

Beyond the well-established inhibition of AChE, contemporary research is increasingly focused on identifying and characterizing other molecular targets of OP oxons. Studies using advanced techniques like mass spectrometry are employed to identify proteins that form adducts with activated organophosphorus compounds, revealing potential mechanisms of toxicity or biological effects that are independent of AChE inhibition nih.govva.govumt.edu. Research utilizing model organisms, such as C. elegans or land snails, provides insights into the biological impact of OP oxons at different levels of biological organization and helps to elucidate mechanisms of action and potential species-specific sensitivities soton.ac.ukcarta-evidence.org.

Unresolved questions in the field include fully understanding the long-term biological consequences of exposure to low levels of OP oxons and the precise mechanisms underlying effects that may not be directly mediated by acute AChE inhibition scielo.brva.gov. Further research is needed to comprehensively map all protein targets and understand the functional consequences of these interactions. The development of more sensitive and specific analytical methods for detecting and quantifying OP oxon-protein adducts remains an ongoing area of research nih.govumt.edu.

Research continues to refine our understanding of the metabolic pathways involving the formation and degradation of oxons like this compound and how these processes can vary across different organisms and environmental conditions researchgate.netchemicalbook.comnih.gov.

Selected Research Findings:

Research has provided detailed insights into the interaction of OP oxons with biological targets. For instance, studies on neurotoxic esterase (NTE) in land snails have shown varying affinities for different OP oxons. A study recorded a Km value of 1.6 x 10^-3 M for this compound with NTE in Helix aspersa, indicating a relatively high affinity compared to other tested compounds in that species carta-evidence.org.

Mass spectrometry-based studies have demonstrated that OP oxons can covalently modify proteins, and these adducted proteins can serve as biomarkers of exposure and provide clues about non-cholinergic targets nih.govva.govumt.edu.

Data on the stability of this compound in different conditions highlight its chemical properties relevant to biological and environmental persistence. This compound has been shown to be comparatively stable in weak acidic solutions but is rapidly hydrolyzed in alkaline conditions researchgate.net.

Below is a table summarizing some key properties and research findings related to this compound:

| Property/Finding | Detail | Source |

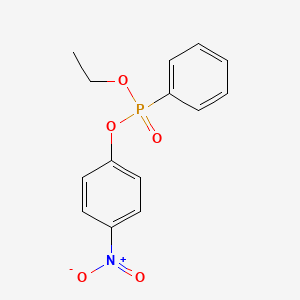

| Chemical Name | O-ethyl O-(4-nitrophenyl) phenylphosphonate | nih.govuni.lu |

| Molecular Formula | C₁₄H₁₄NO₅P | nih.govuni.lu |

| PubChem CID | 107973 | nih.govuni.lu |

| Parent Compound (Thion) | EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate) | chemicalbook.comnih.gov |

| Primary Mechanism of Action | Acetylcholinesterase (AChE) inhibition via phosphonylation of active site serine residue | ontosight.aiontosight.aimdpi.comresearchgate.netnih.govnih.gov |

| Formation from Parent Compound | Oxidative desulfuration (P=S to P=O conversion) | scholarsresearchlibrary.comacs.orgresearchgate.netmdpi.com |

| Stability in Solution | Relatively stable in weak acidic solution (pH 6.0), rapidly hydrolyzed at pH 8 researchgate.net. | researchgate.net |

| Interaction with NTE (Helix aspersa) | Km = 1.6 x 10⁻³ M | carta-evidence.org |

Research into this compound and other organophosphate oxons remains vital for advancing our understanding of enzyme kinetics, protein interactions, and the broader implications of organophosphorus chemistry in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(phenyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO5P/c1-2-19-21(18,14-6-4-3-5-7-14)20-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDABPGQGULTJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942148 | |

| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-00-2, 68887-74-1, 68887-75-2 | |

| Record name | O-Ethyl O-4-nitrophenyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epn oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPN oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5VG2G4AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Molecular Architectures of Epn Oxon

Enantiomeric Forms and Chiral Purity in Epn Oxon Research

Due to the tetrahedral arrangement of substituents around the phosphorus atom, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other wiley-vch.de. These are typically referred to as the (+)-isomer and the (-)-isomer, or the D and L forms, based on their effect on plane-polarized light nih.govwiley-vch.deontosight.aioup.com. The (+)-isomer of this compound is defined as rotating plane-polarized light in a positive direction ontosight.ai.

Research into organophosphorus compounds, including this compound, has demonstrated that the biological activity and toxicity can vary significantly between enantiomers rsc.orgimrpress.com. Consequently, studies investigating the effects of this compound often consider the stereochemistry of the compound. Research has been conducted using resolved or incompletely resolved mixtures of this compound isomers to understand these differential effects oup.comcapes.gov.br. The concept of chiral purity, which refers to the relative abundance of one enantiomer over the other in a sample, is therefore important in this compound research to accurately assess the properties of individual stereoisomers wiley-vch.de.

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of this compound, particularly the configuration at the phosphorus center, plays a crucial role in its interactions with biological molecules, such as enzymes ontosight.aiimrpress.comtamu.edu. Studies have shown that the enantiomers of this compound can interact differently with key enzymes in the nervous system, including acetylcholinesterase (AChE) and neuropathy target esterase (NTE) oup.comoup.comcapes.gov.brtandfonline.com.

Research indicates a differential response of NTE to the L-(-) and D-(+) isomers of this compound oup.comoup.com. Furthermore, investigations into the related organophosphorus compound EPN (the thiono analog of this compound) and its oxon form suggest a relationship between stereochemistry and enzyme inhibition: the (R)-EPN-oxon enantiomer is reported to be a better inhibitor of AChE, while the (S)-enantiomer exhibits higher activity towards NTE tandfonline.com.

Enzymatic hydrolysis of organophosphorus compounds can also be stereoselective. For instance, bacterial phosphotriesterase has been shown to hydrolyze the SP enantiomer of EPN preferentially, with the RP isomer being hydrolyzed at a significantly lower rate tamu.edu. This stereoselective hydrolysis can influence the persistence and biological effects of racemic mixtures of such compounds imrpress.com.

Studies examining the in vivo effects of incompletely resolved this compound isomers have provided insights into the link between stereochemistry and the aging of NTE, a process implicated in organophosphate-induced delayed polyneuropathy capes.gov.br. These studies demonstrated that different isomeric compositions led to varying proportions of aged and unaged inhibited NTE, and these proportions correlated with the observed neuropathic effects capes.gov.br. Specifically, L-(-)-isomers were associated with higher levels of aged inhibited NTE and severe neuropathy, while D-(+)-isomers resulted in less aged inhibited NTE and no clinical neuropathy capes.gov.br. This highlights how the specific stereochemical configuration dictates the nature and extent of the interaction with biological targets.

Synthetic Approaches to Stereoselective this compound Analogs

The synthesis of chiral organophosphorus compounds with controlled stereochemistry at the phosphorus center presents a significant area of research wiley-vch.dersc.org. Obtaining enantiopure forms of compounds like this compound is important for understanding their specific biological activities and for potential development of stereoselective agents.

General strategies for obtaining enantiopure compounds include asymmetric synthesis and the resolution of racemic mixtures tcichemicals.com. Asymmetric synthesis involves reactions that preferentially produce one enantiomer over the other, often utilizing chiral catalysts or auxiliaries wiley-vch.dersc.org. The synthesis of P-chiral organophosphorus compounds has been an active area, with various approaches explored to control the stereochemical outcome wiley-vch.dersc.org.

While detailed synthetic procedures specifically for the stereoselective synthesis of this compound enantiomers were not extensively detailed in the reviewed literature, studies on the resolution of the related EPN and EPNO isomers have been reported acs.orgacs.orgoup.com. These resolution techniques aim to separate the individual enantiomers from a racemic mixture after synthesis. Ongoing research in asymmetric synthesis continues to develop methodologies applicable to the creation of chiral organophosphorus compounds with high enantiopurity rsc.orgnih.govorganic-chemistry.orgnih.govcapes.gov.br.

Chemical Reactivity and Transformation Pathways of Epn Oxon

Hydrolytic Degradation Mechanisms and pH Dependence

Hydrolysis is a primary degradation pathway for organophosphorus pesticides in aquatic environments and soils. geoscienceworld.orgepa.gov This process involves the cleavage of ester linkages by water. For EPN oxon, hydrolysis leads to the breaking of the phosphorus-oxygen bond connected to the nitrophenyl group.

The rate of hydrolysis for organophosphorus compounds is typically pH-dependent, generally accelerating under alkaline conditions. geoscienceworld.orgepa.govslideshare.net This is because the hydroxide (B78521) ion (OH⁻) can act as a nucleophile, attacking the phosphorus atom and facilitating the cleavage of the ester bond. Research on other organophosphates, such as chlorpyrifos (B1668852) oxon, indicates that hydrolysis half-lives are significantly shorter at higher pH values. epa.gov Similarly, studies on EPN have shown that it is rapidly hydrolyzed in alkaline solutions. chemicalbook.comnoaa.gov While specific detailed kinetic data for this compound hydrolysis across a broad pH range were not extensively found in the search results, the general principle of base-catalyzed hydrolysis for organophosphorus esters strongly suggests that this compound hydrolysis would also be faster at elevated pH.

Enzymatic hydrolysis can also play a significant role in the degradation of organophosphorus compounds. Enzymes like phosphotriesterases can catalyze the hydrolysis of the phosphorus ester bonds. tamu.edu Studies on the enzymatic hydrolysis of chiral EPN by phosphotriesterase have shown that the reaction occurs with inversion of stereochemistry at the phosphorus center, supporting a single in-line displacement process with an activated water molecule. tamu.edu While this study focused on EPN, similar enzymatic mechanisms could be relevant for the hydrolysis of this compound in biological or environmental systems containing such enzymes.

Data on the pH dependence of EPN hydrolysis, which can serve as an indicator for the behavior of its oxon analog, show a notable difference in half-lives across different pH values. chemicalbook.com

| pH Value | Hydrolysis Half-life (EPN) |

| 4 | 70 days |

| 7 | 22 days |

This table illustrates the increased rate of hydrolysis as the pH becomes less acidic, and alkaline conditions would further accelerate this process. chemicalbook.com

Oxidative Transformations and Metabolite Formation (excluding toxicity)

Oxidative transformations are another important pathway for the degradation of this compound, particularly in the presence of oxidizing agents or through biological metabolism. While EPN itself is converted to this compound via oxidative desulfuration (P=S to P=O) wikipedia.orgepa.gov, this compound can undergo further oxidative reactions.

Metabolic pathways for EPN in animals and bacteria have shown the formation of various products through hydrolysis, dealkylation, and oxidative steps. chemicalbook.comwikipedia.org Although the primary focus is often the conversion of EPN to this compound as an activation step, this compound can be further metabolized. For instance, p-nitrophenol is a known hydrolysis product that can be further metabolized, particularly in the liver. chemicalbook.comwikipedia.orgnih.gov

Oxidative processes can also lead to the cleavage of other bonds in the this compound molecule or modifications to the aromatic ring. While specific oxidative metabolites of this compound (beyond hydrolysis products) were not detailed in the search results without venturing into toxicity discussions, the general metabolic fate of organophosphorus compounds suggests potential for reactions like dearylation or dealkylation under oxidative conditions. chemicalbook.com

The conversion of the thiono group (P=S) in EPN to the oxon group (P=O) in this compound is a key oxidative transformation. wikipedia.orgepa.gov This transformation can occur abiotically, for example, through reactions with active chlorine in water. researchgate.netoup.com The proposed mechanism involves an electrophilic attack by hypochlorous acid (HOCl) on the P=S double bond, followed by desulfuration. researchgate.netoup.com

Photolytic Pathways and Environmental Photochemistry

Photolysis, the degradation of compounds by light, can contribute to the transformation of this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. geoscienceworld.org Organophosphorus pesticides can undergo direct photolysis if they absorb light in the environmental solar spectrum, or indirect photolysis mediated by photosensitizers in the environment. uc.ptwordpress.com

EPN has been shown to undergo direct photolysis when irradiated with UV light. chemicalbook.com While direct photolysis rates for EPN in water or on soil may be relatively slow compared to other degradation processes like hydrolysis or biodegradation under certain conditions geoscienceworld.org, it can still contribute to its environmental dissipation.

For this compound, the presence of the nitrophenyl group suggests potential for photochemical transformations, as nitroaromatic compounds can be susceptible to photolytic degradation. Photochemical degradation mechanisms can involve various processes, including bond cleavage, rearrangement, or reaction with photochemically produced transient species like hydroxyl radicals. uc.ptchalmers.senih.gov

Environmental photochemistry is influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter and sensitizers, which can affect light penetration and mediate indirect photolysis. wordpress.comjuniperpublishers.com Although specific detailed studies on the photolysis pathways and products of this compound were not prominently found, the general principles of photochemical degradation of organophosphorus compounds and nitroaromatic structures indicate that photolytic transformations are a plausible fate pathway in sunlit environmental compartments.

Data on the photolysis of related organophosphates like chlorpyrifos show that while aqueous photodegradation might not be a major route of dissipation in some cases, the oxon analog can also undergo photolytic degradation. epa.gov

Table: Environmental Transformation Processes and Influencing Factors

| Transformation Process | Key Influencing Factors | Notes |

| Hydrolysis | pH, Temperature, Presence of Enzymes | Generally faster at alkaline pH. geoscienceworld.orgepa.gov Enzymes can catalyze the reaction. tamu.edu |

| Oxidation | Presence of Oxidizing Agents, Microbial Activity | Conversion of P=S to P=O (for EPN to this compound) is a key oxidative step. wikipedia.orgepa.gov |

| Photolysis | Light Intensity and Wavelength, Water Depth, Turbidity, Sensitizers | Can occur through direct or indirect mechanisms. uc.ptwordpress.com Nitro group may enhance photoreactivity. |

Understanding the interplay of these chemical reactivity and transformation pathways is essential for predicting the environmental behavior, persistence, and ultimate fate of this compound.

Mechanistic Elucidation of Epn Oxon S Biochemical Interactions

Enzymatic Inhibition Kinetics and Catalytic Mechanisms

Interaction with Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The primary mechanism of toxicity for organophosphorus compounds like EPN oxon is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. nih.govmdpi.com this compound, the active metabolite of the insecticide EPN, acts as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition process involves the formation of a covalent bond between the phosphorus atom of this compound and the serine hydroxyl group within the active site of the cholinesterase enzyme. mdpi.comnih.gov This effectively inactivates the enzyme, leading to an accumulation of acetylcholine at cholinergic synapses and subsequent overstimulation of cholinergic receptors. mdpi.com

The rate of this inhibition is quantified by the bimolecular inhibitory rate constant (kᵢ), which provides a measure of the inhibitor's potency. While specific kᵢ values for this compound are not as widely reported as for other organophosphates like chlorpyrifos-oxon and paraoxon (B1678428), the general principles of interaction are analogous. For instance, studies on other oxons have demonstrated a high affinity for cholinesterases, resulting in rapid inhibition. It has been proposed that a peripheral binding site on the AChE molecule, when occupied, can reduce the capacity of additional oxon molecules to phosphorylate the active site. nih.gov

Butyrylcholinesterase, while having a less defined physiological role than AChE, also readily interacts with and is inhibited by organophosphorus oxons. nih.gov In some cases, BChE can act as a scavenger for these toxic compounds, thereby offering a degree of protection to AChE. researchgate.netmdpi.com The kinetics of BChE inhibition by various oxons have been studied, revealing high bimolecular rate constants, indicating a rapid and efficient inhibitory process. nih.gov

| Organophosphate Oxon | Enzyme | Source | kᵢ (M⁻¹ min⁻¹) |

|---|---|---|---|

| Paraoxon | Recombinant Human AChE | Human | 7.0 x 10⁵ |

| Paraoxon | Recombinant Mouse AChE | Mouse | 4.0 x 10⁵ |

| Chlorpyrifos-oxon | Recombinant Human AChE | Human | 9.3 x 10⁶ |

| Chlorpyrifos-oxon | Recombinant Mouse AChE | Mouse | 5.1 x 10⁶ |

| Chlorpyrifos-oxon | Human Serum BChE | Human | 1.65 x 10⁹ |

| Chlorpyrifos-oxon | Recombinant Human BChE | Human | 1.67 x 10⁹ |

Phosphorylation and Aging Mechanisms of Enzyme Active Sites

The interaction between this compound and the active site of cholinesterases is a two-step process. Initially, a reversible Michaelis-type complex is formed. nih.gov This is followed by the phosphorylation of the serine hydroxyl group in the enzyme's active site, resulting in a stable, yet initially reactivatable, enzyme-inhibitor conjugate and the release of the leaving group (p-nitrophenol in the case of this compound). mdpi.comnih.gov

This phosphorylated enzyme can undergo a subsequent process known as "aging." nih.govmdpi.com Aging is a time-dependent, irreversible modification of the phosphorylated enzyme, which involves the dealkylation or dearylation of the organophosphorus moiety. mdpi.com This process results in a negatively charged phosphorus group covalently bound to the enzyme's active site. nih.gov The aged enzyme-inhibitor complex is highly stable and resistant to spontaneous hydrolysis and reactivation by standard oxime reactivators. nih.govmdpi.com The rate of aging is dependent on the chemical structure of the specific organophosphate.

The aging process is a critical factor in the long-term toxicity of organophosphates. Once the enzyme has aged, the recovery of enzymatic activity is dependent on the de novo synthesis of new enzyme molecules, which is a much slower process than reactivation.

Reversibility and Irreversibility of Enzyme Adducts

The initial phosphorylation of cholinesterase by this compound results in a covalent adduct that is, in principle, reversible. This inhibited enzyme can undergo spontaneous reactivation through hydrolysis, although this process is generally very slow for most organophosphates. nih.gov More effective reactivation can be achieved through the administration of nucleophilic agents, such as oximes (e.g., pralidoxime), which can displace the organophosphorus group from the serine residue and restore enzyme function. nih.govmdpi.comnih.gov

However, the potential for reactivation is time-dependent and is directly opposed by the aging process. Once the phosphorylated enzyme has aged, the adduct becomes effectively irreversible. mdpi.com The negative charge on the aged phosphyl group repels the nucleophilic attack of oxime reactivators, rendering them ineffective. nih.govmdpi.com Therefore, the window of opportunity for effective treatment with oximes is limited to the period before significant aging has occurred.

The initial binding of some organophosphates to the enzyme can be reversible, and this reversible inhibition is distinct from the subsequent time-dependent phosphorylation. nih.gov However, for potent inhibitors like this compound, the phosphorylation step is rapid and dominates the interaction.

Modulation of Non-Cholinesterase Esterases and Hydrolases

Interaction with Carboxylesterases and Arylesterases

This compound and other organophosphates are not exclusively inhibitors of cholinesterases; they also interact with a variety of other serine hydrolases, including carboxylesterases and arylesterases. nih.gov Carboxylesterases (CES) are a group of enzymes that hydrolyze a wide range of ester-containing compounds and are involved in the detoxification of xenobiotics. nih.gov These enzymes can be inhibited by organophosphates through a similar mechanism to cholinesterase inhibition, involving the phosphorylation of a serine residue in the active site. nih.govnih.gov This inhibition of carboxylesterases can have significant toxicological consequences, as it can impair the detoxification of other xenobiotics, leading to synergistic toxic effects. nih.gov

Arylesterases, also known as paraoxonases (PONs), are a family of enzymes that can hydrolyze a variety of organophosphates, including the oxon metabolites of insecticides. ebi.ac.uk Unlike the inhibitory interactions with cholinesterases and carboxylesterases, the interaction of this compound with arylesterases can lead to its detoxification through hydrolysis. The efficiency of this hydrolysis varies depending on the specific arylesterase isoform and the structure of the organophosphate. ebi.ac.uk Arylesterase activity is considered a protective factor against organophosphate toxicity. nih.govnih.gov

| Organophosphate Oxon | Enzyme | IC₅₀ (nM) |

|---|---|---|

| Chlorpyrifos (B1668852) oxon | Recombinant CES1 | 1.3 |

| Paraoxon | Recombinant CES1 | 15.2 |

| Methyl paraoxon | Recombinant CES1 | 170 |

| Chlorpyrifos oxon | Recombinant CES2 | 1.6 |

| Paraoxon | Recombinant CES2 | 22.1 |

| Methyl paraoxon | Recombinant CES2 | 260 |

Neuropathy Target Esterase (NTE) Interactions and Phosphorylation

A critical non-cholinesterase target of this compound is Neuropathy Target Esterase (NTE), an integral membrane protein found in neurons. nih.govwikipedia.org The inhibition and subsequent aging of a significant proportion of NTE by certain organophosphorus compounds, including this compound, is believed to be the initiating event in the development of organophosphate-induced delayed polyneuropathy (OPIDP), a debilitating neurological condition characterized by the degeneration of long axons in the central and peripheral nervous systems. nih.govnih.gov

The interaction of this compound with NTE follows a similar pattern to its interaction with cholinesterases, involving phosphorylation of a serine residue in the NTE active site. nih.gov The stereoisomers of this compound have been shown to have different effects on NTE. The development of OPIDP correlates with the amount of aged, phosphorylated NTE in vivo. nih.gov Certain stereoisomers of this compound produce an inhibited form of NTE that ages rapidly, while others produce a form that ages negligibly. nih.gov This highlights the importance of the stereochemistry of the organophosphate in determining its neurotoxic potential.

The phosphorylation of NTE by neuropathic organophosphates like this compound is thought to lead to a toxic gain of function, although the precise downstream events leading to axonal degeneration are still under investigation. nih.gov

Molecular-Level Perturbations of Cellular Signaling Pathways

This compound, the active metabolite of the organophosphate insecticide EPN, exerts its neurotoxic effects through the covalent modification of specific serine residues within the active sites of various esterase enzymes. This primary biochemical lesion initiates a cascade of molecular events, leading to significant disruptions in cellular signaling pathways. Research has primarily focused on its interaction with key enzymatic targets, which in turn perturbs downstream signaling cascades critical for neuronal health and function.

One of the most well-characterized molecular interactions of this compound involves the Neuropathy Target Esterase (NTE). The inhibition of NTE is considered a critical initiating event in the development of organophosphate-induced delayed polyneuropathy (OPIDP). The process involves the organophosphorylation of NTE, followed by a time-dependent modification of the inhibited enzyme known as "aging." This aging process, involving the cleavage of a side chain from the phosphorus atom, is thought to be essential for the neurotoxic cascade to proceed nih.gov.

The chirality of this compound significantly influences its interaction with NTE and the subsequent neuropathic outcome. Studies have demonstrated that different stereoisomers of this compound have varying effects on the inhibition and aging of NTE in the brain and spinal cord of adult hens, a model organism for OPIDP nih.gov.

| This compound Isomer | Effect on NTE | Neuropathic Outcome (OPIDP) |

| L-(-)-isomers | Produces ~70% aged inhibited NTE | Severe neuropathy |

| Produces 50-60% aged inhibited NTE | Mild effects | |

| D-(+)-isomers | Produces predominantly unaged inhibited NTE (Aged NTE never >50%) | No clinical OPIDP observed |

| Produces ~50% unaged inhibited NTE | Protective against challenge with other neuropathic agents |

This table summarizes the differential effects of this compound stereoisomers on Neuropathy Target Esterase (NTE) and the development of Organophosphate-Induced Delayed Polyneuropathy (OPIDP), based on in vivo studies in adult hens. nih.gov

While direct studies on this compound's broader impact on other signaling pathways are limited, research on closely related organophosphate oxons, such as chlorpyrifos oxon (CPO), provides significant insights into the likely downstream consequences. These studies reveal that organophosphate exposure can trigger a complex spatiotemporal response in signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway nih.govresearchgate.net. The MAPK signaling pathways, including the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38-MAPKs, are crucial regulators of cellular processes such as cell growth, differentiation, and apoptosis nih.govmdpi.com.

In a mouse model, co-exposure to corticosterone and CPO resulted in the sequential activation of specific phosphoproteins within the MAPK pathway in the frontal cortex and striatum nih.gov. This suggests that the initial enzymatic inhibition by the oxon can lead to broader cellular stress responses mediated by these kinase cascades.

| Time Post-Exposure | Activated Phosphoprotein | Signaling Pathway | Brain Region(s) |

| 0.5 hours | p-MEK1/2 | MAPK | Frontal Cortex & Striatum |

| 2 hours | p-ERK1/2 | MAPK | Frontal Cortex & Striatum |

| 24 hours | p-JNK | MAPK | Frontal Cortex & Striatum |

This table illustrates the time-dependent activation of key proteins in the MAPK signaling pathway in mouse brain regions following exposure to corticosterone and chlorpyrifos oxon (CPO), a compound related to this compound. nih.gov

The activation of the MAPK pathway is a significant event, as these kinases can phosphorylate a multitude of downstream targets, including transcription factors, leading to changes in gene expression that can promote either cell survival or apoptosis nih.govmdpi.com. The sustained activation of JNK and p38-MAPK is often associated with pro-apoptotic signals, while the ERK pathway is typically linked with survival, although this can vary depending on the cell type and stimulus nih.gov. The observation of p-ZAP70 responses in the CPO study further links MAPK signaling to neuroinflammatory processes nih.govresearchgate.net.

Although direct evidence specifically for this compound is still developing, the established mechanism of NTE inhibition and the strong evidence from related compounds indicate that its molecular-level perturbations extend beyond simple enzyme inhibition. The initial interaction triggers a complex and dynamic response in cellular signaling networks like the MAPK pathway, ultimately contributing to the observed neurotoxicity.

Environmental Fate and Biotransformation of Epn Oxon

Metabolic Pathways in Model Biological Systems

The biotransformation of EPN oxon occurs in a variety of biological systems, including plants, microorganisms, and non-human animal models. These metabolic processes involve a series of enzymatic reactions aimed at detoxifying and eliminating the compound. While EPN itself undergoes degradation, the formation of this compound is a key metabolic activation step in many organisms. wikipedia.orgchemicalbook.in this compound is often metabolically unstable and may not be detected in high concentrations or for extended periods. chemicalbook.in

The primary metabolic pathways for organophosphorus compounds like EPN and its oxon involve modifications to the phosphorus center and associated leaving groups. Biotransformation in plants and microorganisms can involve multistep processes, including oxidation, reduction, hydrolysis, and conjugation reactions. ijrpb.comresearchgate.net Microbial transformation is often favored due to the high metabolic activity and adaptability of microorganisms. slideshare.net

Oxidative Desulfuration and Hydrolysis

A crucial step in the metabolism of the parent compound EPN (a phosphorothionate) is its conversion to this compound (a phosphate). This process, known as oxidative desulfuration, involves the replacement of the sulfur atom double-bonded to phosphorus (P=S) with an oxygen atom (P=O). capes.gov.brresearchgate.netresearchgate.net This reaction is primarily catalyzed by cytochrome P-450-dependent monooxygenases in biological systems, such as those found in the liver and brain of mammals. capes.gov.brresearchgate.net The resulting oxon metabolite is typically a much more potent inhibitor of acetylcholinesterase. capes.gov.brresearchgate.net

Once formed, this compound is subject to further degradation, primarily through hydrolysis. Hydrolysis involves the cleavage of ester bonds within the molecule, leading to the formation of less toxic metabolites. For this compound, hydrolysis can yield products such as 4-nitrophenol (B140041) and O-ethyl phenylphosphonic acid. rsc.orgnih.gov The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions. chemicalbook.inresearchgate.net Research indicates that this compound is relatively stable in weak acidic solutions (e.g., pH 6.0) but is rapidly hydrolyzed at higher pH values (e.g., pH 8), leading to a loss of its anticholinesterase activity. researchgate.net

Table 1: Key Hydrolytic Products of this compound

| Product Name | Description |

| 4-nitrophenol | Phenolic leaving group |

| O-ethyl phenylphosphonic acid | Phosphorus-containing degradation product |

Reductive and Conjugation Reactions

In addition to oxidative desulfuration and hydrolysis, EPN and potentially its oxon can undergo reductive and conjugation reactions in biological systems. A notable reductive pathway involves the reduction of the nitro group (-NO2) on the nitrophenyl moiety to an amino group (-NH2), forming amino-EPN. This reaction has been observed in anaerobic soil environments, bacteria, and animals and is considered a detoxification pathway. chemicalbook.in

Conjugation reactions involve the covalent bonding of the pesticide or its metabolites to endogenous molecules within the organism, such as sugars or amino acids. This process generally increases the water solubility of the compound, facilitating its excretion. While conjugation is a common biotransformation mechanism for pesticides in plants and microorganisms, specific details and products of this compound conjugation are not extensively documented in the provided information. ijrpb.comresearchgate.net Hydroxylation of the phenyl ring has also been reported as a metabolic pathway for EPN in rats and hens. chemicalbook.in

Environmental Transport and Partitioning

The behavior of this compound in the environment is governed by various transport and partitioning processes that determine its distribution between different environmental compartments, including soil, water, and air. These processes are influenced by the compound's physicochemical properties and the characteristics of the environment. fiveable.meicrisat.org

Soil Adsorption, Mobility, and Leaching Potential

Soil adsorption is a critical process that affects the mobility and potential for leaching of chemicals in the terrestrial environment. The extent to which a compound adsorbs to soil particles is typically quantified by the soil adsorption coefficient (Kd or Koc). chemsafetypro.com Higher adsorption coefficients indicate a stronger affinity for soil, resulting in reduced mobility and a lower potential for leaching into groundwater. chemsafetypro.comresearchgate.net Sorption involves interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions between the chemical and the soil surface. fiveable.me

EPN, the parent compound, is known to be sorbed by soil particulate matter. geoscienceworld.org Factors such as soil organic matter content, clay content, and moisture content influence adsorption. fiveable.mechemsafetypro.comgeoscienceworld.org Increased soil moisture can lead to the displacement of adsorbed chemicals by water molecules, potentially increasing mobility. geoscienceworld.org While specific soil adsorption coefficients for this compound are not provided, its mobility and leaching potential would be influenced by its polarity and solubility compared to the parent compound. Leaching potential can be assessed through laboratory studies such as soil column leaching tests, which simulate the movement of a substance through saturated soil. smithers.com

Aquatic System Dynamics and Sediment Interactions

This compound can enter aquatic systems through various routes, including runoff from treated areas and atmospheric deposition. geoscienceworld.org In aquatic environments, the distribution and fate of this compound are influenced by water movement, interactions with suspended particles and sediment, and degradation processes. numberanalytics.comresearchgate.netmdpi.com Hydrodynamic processes, driven by freshwater inflow, tides, and wind, play a significant role in the transport and mixing of pollutants in water bodies. numberanalytics.com

Persistence and Degradation Half-Lives in Environmental Matrices

The persistence of this compound in the environment is determined by the rates of various degradation processes, including hydrolysis, biodegradation, and photolysis. Persistence is often expressed in terms of half-life (DT50), the time required for half of the compound to degrade. concawe.eu

As noted in metabolic studies, this compound is generally considered metabolically unstable and is not typically found in appreciable quantities in biological systems due to rapid degradation. chemicalbook.in Hydrolysis is a significant abiotic degradation pathway in water, and its rate is strongly dependent on pH, with faster degradation at alkaline pH. researchgate.net

While specific, detailed half-life data for this compound across various environmental matrices (soil, water, sediment) under different conditions were not extensively available in the provided search results, general principles for organophosphate degradation can be considered. The degradation rates and half-lives in aquatic environments are commonly determined using first-order kinetics. researchgate.net Half-lives can exhibit considerable variability depending on the specific environmental conditions and microbial communities present. concawe.eu

Biodegradation by microorganisms is a crucial process for the breakdown of organophosphates in soil and water. geoscienceworld.orgoup.com In soils with a history of organophosphate application, microbial communities may develop enhanced degradation capabilities, leading to faster biodegradation rates. geoscienceworld.org Chemical hydrolysis is also a significant degradation pathway in water, particularly in groundwater where microbial activity may be limited. geoscienceworld.org The rate of hydrolysis in water is pH-dependent, and lower temperatures and neutral to acidic pH can lead to increased persistence. geoscienceworld.org

For the parent compound, EPN, reported half-lives in aerobic sandy loam soil range from 4 to 8 weeks, and field dissipation half-lives can be around 2 weeks. epa.gov Given that this compound is a highly reactive metabolite, its persistence is expected to be shorter than that of the parent compound, particularly in environments conducive to hydrolysis.

Microbial Degradation and Bioremediation Potential

Microbial degradation plays a significant role in the environmental fate of organophosphorus compounds, including this compound. Many microorganisms, primarily bacteria and some fungi, possess the enzymatic machinery to break down these xenobiotic compounds oup.comresearchgate.net. The principal reactions involved in the microbial degradation of organophosphates are hydrolysis, oxidation, alkylation, and dealkylation oup.comresearchgate.net. Among these, hydrolysis of P-O alkyl and P-O aryl bonds is considered a crucial step in detoxification oup.comresearchgate.net.

Several microorganisms capable of degrading organophosphorus compounds have been isolated from various environments, including soil and water oup.comoup.com. These microbes often utilize the pesticides as a source of carbon and/or phosphorus researchgate.netresearchgate.net. A key class of enzymes responsible for the initial hydrolysis of organophosphates is organophosphate hydrolase (OPH), also known as phosphotriesterase oup.comoup.comresearchgate.netnih.gov. This enzyme catalyzes the hydrolysis of the phosphoester bonds researchgate.net. Other enzymes like phosphotriesterase and phosphatase also contribute to the degradation process researchgate.netresearchgate.net. Carboxylesterases have also been noted for their efficiency in hydrolytic detoxification researchgate.net.

Research has demonstrated that microbial enzymes can effectively degrade organophosphate oxons, which are the activated forms of phosphorothionate insecticides like EPN capes.gov.brresearchgate.net. For instance, studies on rat brain and liver homogenates, which contain enzymes capable of oxon degradation, have shown the production of 4-nitrophenol from EPN-oxon, indicating the cleavage of the ester bond capes.gov.br. While this specific study was in mammalian tissues, the enzymatic reactions involved, particularly hydrolysis, are analogous to those carried out by microbial hydrolases.

The stereochemistry of organophosphorus compounds, including EPN, can influence their degradation by microbial enzymes oup.comimrpress.comimrpress.com. EPN is a chiral molecule with (+)- and (−)-isomers herts.ac.uk. Studies with organophosphate hydrolase (OPH) from Pseudomonas diminuta have shown stereoselective hydrolysis, with the Sp isomer of EPN being degraded significantly faster (21 times) than the Rp isomer oup.comimrpress.comimrpress.com. This stereoselectivity is attributed to the enzyme's substrate binding site, which accommodates the different substituents of the enantiomers differently oup.com.

The potential of using microorganisms and their enzymes for the bioremediation of organophosphorus compound-contaminated sites has been explored oup.comresearchgate.netoup.com. Bioremediation, which utilizes microorganisms to degrade pollutants, offers an environmentally friendly and potentially cost-effective approach compared to traditional methods researchgate.netoup.comscirp.org. Isolated pesticide-degrading microorganisms can sometimes degrade a range of structurally similar compounds, highlighting their potential for broader bioremediation applications oup.com. Engineered microorganisms and enzymes with enhanced activity and stability are also being investigated for improved bioremediation efficiency oup.comresearchgate.net.

While specific detailed data tables focusing solely on the microbial degradation rates of this compound across various microbial species were not extensively available in the search results, the general principles and enzymatic mechanisms of organophosphate degradation by microorganisms, which apply to this compound, are well-documented oup.comresearchgate.netoup.comresearchgate.netresearchgate.net. The production of 4-nitrophenol is a common indicator of the hydrolysis of the nitrophenyl ester bond in compounds like this compound capes.gov.br.

Table 1: Examples of Microorganisms and Enzymes Involved in Organophosphate Degradation

| Microorganism Species | Enzyme Class | Substrates (Examples) | Source Environment (Examples) | Citation |

| Flavobacterium sp. | Hydrolase, Phosphotriesterase | Parathion, Parathion-methyl, various OPs | Soil | oup.comresearchgate.net |

| Pseudomonas sp. | Various (e.g., Hydrolase) | Various OPs, Petroleum hydrocarbons | Soil, Contaminated sites | researchgate.netscirp.orgmicrobiologyjournal.org |

| Arthrobacter sp. | Hydrolase | Parathion, EPN, Diazinon, Isofenphos | Soil | researchgate.net |

| Aspergillus sp. | Various | Dimethoate, Crude oil, PAHs | Soil | researchgate.netscirp.org |

| Plesiomonas sp. | Phosphotriesterase | Parathion-methyl | - | researchgate.net |

| Burkholderia strains (symbiotic) | Various | Fenitrothion, Diazinon, EPN, Isoxathion | Insect gut (Stinkbugs) | pnas.org |

| Alteromonas sp. | Organophosphorus Acid Anhydrolase (OPAA) | Nerve agents (e.g., Soman) | - | imrpress.comimrpress.com |

Table 2: Stereoselective Hydrolysis of EPN by Organophosphate Hydrolase (OPH)

| EPN Isomer | Relative Hydrolysis Rate by P. diminuta OPH | Citation |

| Sp | 21 times faster than Rp | oup.comimrpress.com |

| Rp | Slower | oup.comimrpress.com |

Detailed research findings often involve the isolation and characterization of specific enzymes and microbial strains, as well as the study of their catalytic mechanisms and efficiency against target compounds oup.comresearchgate.netoup.comnih.gov. The potential for bioremediation lies in harnessing the metabolic capabilities of these microorganisms to detoxify environments contaminated with this compound and other organophosphorus pesticides researchgate.netoup.com.

Advanced Analytical Methodologies for Epn Oxon Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. mdpi.com For Epn oxon analysis, gas chromatography (GC) and liquid chromatography (LC) are the most common separation methods, typically paired with mass spectrometry (MS) for definitive identification and quantification. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. ucp.pt The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. ucp.pt For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is often used, which significantly reduces background interference and improves detection limits. mdpi.com

A method for the simultaneous analysis of nine organophosphorus pesticides and their corresponding oxon forms, including this compound, in water samples has been established using GC-MS. researchgate.net The analysis is typically performed in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific, characteristic fragment ions of the target analyte. researchgate.net For this compound, specific ions are selected for quantification and confirmation. researchgate.net

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters for this compound

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| This compound | 299 | 109 |

Data sourced from a study on the analysis of organophosphorus pesticide oxons. researchgate.net

This GC-MS method demonstrated good linearity and achieved a low limit of detection (LOD) for this compound, making it suitable for environmental monitoring. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another cornerstone technique for the analysis of pesticide residues, including this compound, particularly in complex food and environmental matrices. nih.govnih.gov LC is advantageous for compounds that are less volatile or thermally unstable. researchgate.net The separation occurs in a liquid mobile phase, after which the analyte is ionized, commonly by electrospray ionization (ESI), and detected by a tandem mass spectrometer. researchgate.netnih.gov

The development and validation of LC-MS/MS methods are critical to ensure accuracy and reliability. qub.ac.ukmdpi.com Validation parameters typically include linearity, limit of quantification (LOQ), recovery (accuracy), and precision (repeatability and reproducibility). mdpi.comresearchgate.net While specific LC-MS/MS validation data for this compound is not detailed in the provided search results, the general procedures are well-established for organophosphorus pesticides. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently used for sample preparation prior to LC-MS/MS analysis of pesticides in diverse food matrices. nih.goviaea.org

Spectroscopic and Electrochemical Detection Platforms

Beyond mass spectrometry, other detection methods can be employed for this compound analysis, though they are generally less common for routine quantification. Spectroscopic methods measure the interaction of electromagnetic radiation with the analyte. cwejournal.org For instance, techniques based on Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups within a molecule, but they typically lack the sensitivity and selectivity required for trace-level analysis in complex samples without significant sample preparation. nih.gov

Electrochemical sensors and biosensors represent a promising area for the rapid and sensitive detection of organophosphorus compounds. nih.gov These devices convert the interaction of the analyte with a biological recognition element into a measurable electrical signal. mdpi.comnih.gov Nanomaterial-modified electrodes are often used to enhance the sensitivity and performance of these sensors. researchgate.net For example, a microbial biosensor using Pseudomonas putida with surface-expressed organophosphorus hydrolase has been developed for the determination of EPN, demonstrating the potential for this technology to be adapted for this compound. researchgate.net This particular biosensor had a detection limit of 1.6 ppm for EPN. researchgate.net Electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to characterize and operate these sensors. mdpi.com

Enzymatic Assays for Mechanistic Characterization and Detection

Enzymatic assays are valuable tools for detecting organophosphorus compounds based on their mechanism of action, which is typically the inhibition of acetylcholinesterase (AChE). nih.gov The oxon forms of these pesticides are potent inhibitors of AChE. nih.govnih.gov

The AChE inhibition assay is a common method for screening and quantifying these compounds. attogene.com In this colorimetric assay, AChE hydrolyzes a substrate (like acetylthiocholine) to produce thiocholine. Thiocholine then reacts with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically. attogene.commdpi.com The presence of an inhibitor like this compound reduces the rate of the enzymatic reaction, leading to a decrease in color development, which is proportional to the inhibitor's concentration. mdpi.com The bimolecular inhibitory rate constant (kᵢ) is a key parameter used to quantify the inhibitory potency of a compound. nih.gov While specific kᵢ values for this compound were not available in the search results, studies on similar compounds like chlorpyrifos-oxon and paraoxon (B1678428) provide insight into the kinetic analysis of AChE inhibition. nih.gov These assays are crucial for understanding the biological activity of this compound.

Sample Preparation and Extraction Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from interfering components in complex matrices such as soil, water, and food, thereby improving the accuracy and sensitivity of the analysis. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from aqueous samples. epa.govnih.gov For the analysis of organophosphorus pesticide oxons in water, SPE cartridges packed with C18-bonded silica (B1680970) have been shown to provide high and reproducible recovery rates. researchgate.net In one study, the average recovery for this compound from tap water using a C18 cartridge was 93.6% with a relative standard deviation (RSD) of 3.3%. researchgate.net

Table 2: Recovery of this compound from Tap Water using Solid-Phase Extraction (SPE)

| SPE Cartridge | Spiked Concentration (ng/mL) | Average Recovery (%) | RSD (%) |

| C18 | 100 | 93.6 | 3.3 |

Data adapted from a study on the analysis of nine organophosphorus pesticide oxons. researchgate.net

The QuEChERS method is a popular and effective sample preparation approach for analyzing pesticide residues in a wide variety of food matrices. iaea.orgresearchgate.net It involves an extraction step with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. iaea.org The dSPE step uses sorbents to remove specific matrix interferences like pigments and fats. iaea.org This method is known for its speed, ease of use, and broad applicability, making it suitable for multi-residue analysis that could include this compound. nih.govnih.gov

Theoretical and Computational Investigations of Epn Oxon

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of Epn oxon. These calculations can provide information about the distribution of electron density, the polarity of bonds, and the energies of molecular orbitals, which are all factors that influence a molecule's reactivity and interaction with other molecules, including the active sites of enzymes. While specific detailed findings on this compound's electronic structure from dedicated quantum chemical studies were not extensively found in the search results, the principle of oxidation of a P=S bond to a P=O bond in organophosphates (like the conversion of EPN to this compound) is known to result in a more electronegative phosphorus atom, which is critical for their increased activity as enzyme inhibitors sci-hub.se. This increased electronegativity enhances the electrophilic character of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of enzymes like AChE nih.gov.

Molecular Modeling of Enzyme-Ligand Interactions

Molecular modeling techniques, such as docking and dynamics simulations, are extensively used to study the interaction of this compound with its biological targets, particularly enzymes like acetylcholinesterase (AChE) and neuropathy target esterase (NTE) lilab-ecust.cnnih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking simulations predict the preferred binding orientation and conformation of this compound within the active site of an enzyme. These studies can identify key residues involved in the interaction and estimate the binding affinity. For organophosphates, the interaction with serine esterases involves the formation of a Michaelis-type complex followed by covalent phosphylation of the active-site serine residue nih.gov. Molecular dynamics simulations provide insights into the stability of the enzyme-ligand complex over time and the dynamic nature of the interaction, accounting for the flexibility of both the enzyme and the ligand. Studies on related organophosphates and their interaction with AChE have utilized docking and MD simulations to assess binding modes and verify the stability of the docked complexes, revealing tight binding and hydrogen bond interactions with active site residues researchgate.net. Specifically for chiral organophosphates like EPN, molecular simulation based on enzyme stereochemistry has been used to identify bioactive enantiomers and predict binding modes within the hydrophobic cavity of human AChE, highlighting the role of residues like Tryptophan in interactions sci-hub.se.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of a series of compounds with their biological activity, such as enzyme inhibition lilab-ecust.cnresearchgate.net. QSAR models for organophosphates and their inhibition of enzymes like NTE and AChE have been developed to understand the structural features that govern inhibitory potency lilab-ecust.cnresearchgate.net. These models can help in identifying molecular descriptors that are important for the interaction with the enzyme and can be used to predict the inhibitory activity of new or untested compounds. For example, QSAR studies have investigated the relationship between the structure of organophosphates and their ability to inhibit and "age" NTE lilab-ecust.cn.

Table 1: Examples of Enzymes Inhibited by Organophosphates (including related compounds) and Relevant Computational Approaches

| Enzyme | Relevant Computational Approaches Mentioned | Notes |

| Acetylcholinesterase (AChE) | Molecular Docking, Molecular Dynamics, QSAR | Primary target for acute toxicity of many organophosphates nih.govresearchgate.net. |

| Neuropathy Target Esterase (NTE) | QSAR, Homology Models, Molecular Docking (preliminary) | Involved in organophosphate-induced delayed neurotoxicity (OPIDN) lilab-ecust.cnnih.gov. |

| Aliesterases (Carboxylesterases) | Not explicitly mentioned with computational methods in search results for this compound, but involved in detoxification researchgate.netresearchgate.netresearchgate.net. | Can act as alternative phosphorylation sites researchgate.netresearchgate.netresearchgate.net. |

Predictive Models for Environmental Fate and Transformation

Predictive models are used to assess the environmental fate and transformation of this compound. These models simulate processes such as hydrolysis, photolysis, biodegradation, and transport in various environmental compartments like soil, water, and air niph.go.jp. Understanding the transformation pathways is crucial for evaluating the persistence and potential impact of this compound in the environment. Organophosphate esters can undergo metabolic transformations, including ester hydrolysis dtic.mil. While specific predictive modeling studies focused solely on the environmental fate of this compound were not detailed in the provided search results, the broader context of predicting pesticide fate in the environment using models like PRZM-2 and basin-scale runoff models for compounds including this compound has been mentioned niph.go.jpwater360.com.au. These models aim to simulate pesticide transport and predict concentrations in environmental matrices based on physical and chemical properties and environmental conditions niph.go.jp. Abiotic transformations, such as the conversion of chlorpyrifos (B1668852) to its oxon in chlorinated water, highlight the importance of considering such processes in environmental fate predictions researchgate.net.

Emerging Research Paradigms and Future Prospects in Epn Oxon Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Discovery

The application of omics technologies, such as proteomics and metabolomics, holds significant promise for unraveling the intricate mechanisms associated with Epn oxon. Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, can provide a global view of biological systems perturbed by a chemical compound. Integrated proteomic and metabolomic analysis allows researchers to identify differential proteins and metabolites that are part of the same metabolic pathway or exhibit correlated changes, offering a systematic approach to understanding molecular regulatory mechanisms creative-proteomics.com. This integrated approach, sometimes referred to as multiomics, can help screen for key proteins and metabolites and their associated metabolic pathways by comparing changes in expression or concentration creative-proteomics.com.

For instance, analyzing changes in the proteome and metabolome in response to this compound exposure could reveal specific protein targets, affected metabolic pathways, and downstream biological effects. This can lead to a more comprehensive understanding of how this compound interacts with biological systems at a molecular level. The integration of these datasets requires sophisticated analytical tools and bioinformatics approaches to handle the complexity and size of the data generated pnnl.gov. Platforms designed for multiomics analysis can facilitate the exploration and interpretation of such complex datasets, integrating information from various sources like NMR metabolomics, GC-MS metabolomics, LC-MS metabolomics and lipidomics, LC-MS/MS proteomics, and RNA-seq transcriptomics pnnl.gov. The combined insights from proteomics and metabolomics can provide a holistic view, exploring the interaction mechanism from "cause" to "effect" creative-proteomics.com.

Development of Advanced Biosensors for Research Applications

The development of advanced biosensors represents a key area for future this compound research, particularly for detection and monitoring in various research contexts. Biosensors, which combine a biological recognition element with a transducer, offer sensitive and specific detection capabilities. Research in biosensors for pesticide detection, including organophosphorus compounds structurally related to this compound, has seen significant advancements, with various optical, electrochemical, and piezoelectric biosensors being reported researchgate.net.

Future research could focus on developing highly specific and sensitive biosensors tailored for this compound. This could involve utilizing enzymes known to interact with this compound as the biorecognition element, coupled with advanced transduction methods. The incorporation of nanomaterials has shown promise in enhancing the sensitivity of sensing devices, enabling the efficient detection of pesticides researchgate.net. Electrochemical biosensors, for example, can be designed and engineered with dual signal amplification and modified with nanomaterials to improve the specific binding between the biorecognition element (such as enzymes or antibodies) and the target analyte findaphd.com. The use of tailor-designed biomolecules, such as aptamers and molecularly imprinted polymers, is also being explored in biosensor development researchgate.net. These advanced biosensors could serve as valuable tools for studying the kinetics of this compound interactions with enzymes, monitoring its presence in experimental systems, and facilitating high-throughput screening in research settings.

Refined Approaches in Structural Biology for this compound-Enzyme Complexes

Understanding the precise molecular interactions between this compound and its target enzymes is crucial for elucidating its mechanisms. Refined approaches in structural biology are essential for this purpose. Techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy provide detailed three-dimensional structural information of proteins and their complexes esrf.frembl.org.

Future studies can leverage these advanced techniques to determine the high-resolution structures of this compound in complex with relevant enzymes. This can reveal the binding pose of this compound, the specific amino acid residues involved in the interaction, and the conformational changes induced in the enzyme upon binding. Facilities like those on the European Photon and Neutron (EPN) campus offer a range of state-of-the-art structural biology platforms, including advanced macromolecular crystallography, small-angle scattering, and cryo-EM, supporting integrated structural biology research esrf.frembl.orgresearchgate.net. These facilities are continuously being enhanced with capabilities like time-resolved serial synchrotron crystallography to capture dynamic processes and the integration of artificial intelligence for data analysis esrf.fr.

Furthermore, NMR spectroscopy is particularly valuable for studying transient complexes, which are often involved in enzyme-substrate or enzyme-inhibitor interactions, without requiring stabilizing modifications carlomagno-group.org. This can provide insights into the dynamics of this compound binding and its effect on enzyme activity. By applying these refined structural biology approaches, researchers can gain unprecedented insights into the molecular basis of this compound's interactions, which is fundamental for mechanistic discovery.

Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound necessitates the integration of knowledge and techniques from multiple scientific disciplines. Interdisciplinary research approaches are becoming increasingly important for tackling complex biological and chemical problems ukri.org. Studying this compound can benefit from the convergence of expertise from chemistry, biology, toxicology, computational science, and engineering.

For example, chemists can contribute to the synthesis of modified this compound analogs for structure-activity relationship studies. Biologists can investigate its effects on cellular pathways and physiological processes. Toxicologists can assess its interactions with biological systems. Computational scientists can employ molecular modeling and simulation to predict binding affinities and reaction mechanisms. Engineers can develop advanced biosensors and detection systems.

Q & A

Q. What are the best practices for documenting methodological limitations in this compound research manuscripts?

- Methodological Answer : Dedicate a subsection in the discussion to limitations, addressing potential biases (e.g., assay interference, compound solubility). Use the "P-E/I-C-O" framework to clarify population (P), exposure (E/I), controls (C), and outcomes (O). Cite prior studies with similar constraints to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.